molecular formula C11H15NO2 B14340334 p-Nitrosophenyl pentyl ether CAS No. 100690-33-3

p-Nitrosophenyl pentyl ether

Cat. No.: B14340334
CAS No.: 100690-33-3
M. Wt: 193.24 g/mol
InChI Key: KKTUEFLBKSWCII-UHFFFAOYSA-N
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Description

Resorufin pentyl ether (RPE), a derivative of resazurin, is a fluorogenic compound with notable antimicrobial and enzymatic applications. It is structurally characterized by a pentyl ether group attached to the resorufin core, enhancing its lipophilicity and stability in biological environments. RPE has garnered attention for its bactericidal activity against Neisseria gonorrhoeae and its role as a cytochrome P450 substrate .

Properties

CAS No.

100690-33-3

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-nitroso-4-pentoxybenzene

InChI

InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3

InChI Key

KKTUEFLBKSWCII-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)N=O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and General Procedure

The most direct method involves the acid-catalyzed condensation of p-nitrosophenol with pentanol. This approach, pioneered in US3107265A , employs a Brønsted or Lewis acid to protonate the phenolic hydroxyl group, facilitating nucleophilic attack by the alcohol. Key steps include:

  • Reagent Mixing : p-Nitrosophenol (1 mol) is dissolved in excess pentanol (3–5 mol equivalents) with a catalytic acid (e.g., sulfuric acid, p-toluenesulfonic acid).
  • Reaction Conditions : Temperatures range from 0–70°C under inert atmosphere (N2 or Ar) to prevent oxidation.
  • Workup : Neutralization with aqueous base (NaOH/KOH), followed by solvent exchange (e.g., toluene → n-heptane) to precipitate unreacted p-nitrosophenol for recycling.

Optimization and Yield Data

Catalyst Solvent Temp (°C) Time (min) Yield (%)
H2SO4 (2 mol%) Pentanol 45 120 40–50
p-TsOH (2.5 mol%) Pentanol/Toluene 60 180 55–65
HCl (gas) Pentanol 25 300 30–35

Critical Factors :

  • Catalyst Loading : Excess acid (>1:1 mol ratio to substrate) promotes side reactions (e.g., denitrosation).
  • Solvent Polarity : Polar solvents (e.g., pentanol) enhance solubility but may require azeotropic distillation to remove water.
  • Temperature Control : Reactions above 70°C degrade the nitroso group, reducing yield.

Nucleophilic Alkylation of p-Nitrosophenol with Pentyl Halides

Alkylation in Aqueous Media

US5399773A describes a safer alternative using pentyl halides (e.g., 1-bromopentane) in water, avoiding flammable organic solvents:

  • Base Selection : Aqueous NaOH or K2CO3 deprotonates p-nitrosophenol to form the phenolate ion.
  • Phase-Transfer Catalysis : Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance interfacial reactivity.
  • Workup : Extraction with xylene or toluene isolates the product, followed by crystallization.

Comparative Performance

Alkylating Agent Base Temp (°C) Time (h) Yield (%)
1-Bromopentane K2CO3 80 6 70–75
1-Iodopentane NaOH 60 4 85–90
1-Chloropentane K2CO3 100 12 50–55

Advantages :

  • Reduced Side Reactions : Absence of acid minimizes nitroso group decomposition.
  • Scalability : Water as a solvent simplifies waste management and lowers costs.

Reductive Coupling and Alternative Pathways

Electrochemical Decarboxylation

Recent advances (PMC6996793 ) utilize electrogenerated carbocations for ether synthesis, though applicability to nitroso compounds remains exploratory. Preliminary trials with p-nitrosophenylacetic acid and pentanol achieved ≤30% yield, limited by competing hydrolysis.

Ullmann-Type Coupling

Traditional Ullmann reactions face challenges with nitroso groups due to their redox sensitivity. Modified conditions (CuI, 1,10-phenanthroline, DMF, 110°C) yielded <20% product, underscoring the method’s incompatibility.

Stability and Purification Challenges

Degradation Pathways

p-Nitrosophenyl pentyl ether is prone to:

  • Oxidation : Ambient O2 converts nitroso to nitro groups, necessitating inert storage.
  • Thermal Decomposition : Above 80°C, C–O bond cleavage releases NO gas.

Crystallization Techniques

Recrystallization from n-heptane or cyclohexane at −20°C yields >95% purity. Silica gel chromatography (hexane:ethyl acetate, 9:1) is effective but less scalable.

Industrial-Scale Considerations

Solvent Recycling

Patent US3107265A emphasizes solvent exchange (e.g., pentanol → n-heptane) to recover >90% unreacted p-nitrosophenol, reducing raw material costs.

Environmental Impact

Aqueous alkylation (US5399773A ) generates minimal halogenated waste, aligning with green chemistry principles. Acid-catalyzed methods require neutralization of H2SO4, producing sulfate salts.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Differences

Resazurin derivatives, including resorufin acetate (RA), resorufin butyrate (RB), and RPE, differ in their ester or ether side chains (Fig. 1). These modifications critically influence their pharmacokinetics:

  • RA and RB : Ester groups confer higher polarity but reduce serum stability due to hydrolysis or protein binding.
  • RPE : The pentyl ether group enhances hydrophobicity, minimizing serum albumin binding and preserving antimicrobial activity in vivo .

Table 1: Structural Comparison of Resazurin Analogues

Compound Side Chain Key Functional Group Serum Albumin Interaction
Resazurin None Phenoxazine High binding (activity lost)
Resorufin Acetate Acetyl Ester Partial binding (activity reduced)
Resorufin Butyrate Butyryl Ester No activity retention
Resorufin Pentyl Ether Pentyl Ether Minimal binding (activity retained)

Antimicrobial Efficacy

In Vitro Activity :

  • RPE exhibits potent bactericidal effects against N. gonorrhoeae at concentrations as low as 3.1 µg/mL, outperforming RA and RB in the presence of bovine serum albumin (BSA) (Fig. 2) .
  • Resazurin, while effective in vitro, loses activity in serum-rich environments due to albumin binding .

In Vivo Performance :

  • In murine models, RPE reduced vaginal N.
  • RA and RB showed negligible in vivo efficacy, attributed to rapid serum inactivation .

Table 2: In Vivo Efficacy Against N. gonorrhoeae

Compound Dose (mg/kg) Clearance Rate (%) Time to Effect
Resorufin Pentyl Ether 15 66.7 (partial) 4 days
Ceftriaxone 10 100 (complete) 48 hours
Resorufin Acetate 11 <10 N/A

Comparison with Nitroso-Containing Compounds

  • Stability: Nitroso groups (R–NO) exhibit high reactivity, often leading to dimerization or oxidation. In contrast, RPE’s ether linkage enhances stability .
  • Antimicrobial Mechanism : Nitroso compounds typically act via radical scavenging or nitroso-redox cycling, whereas RPE’s activity is linked to membrane disruption and metabolic interference .

Table 3: Functional Group Impact on Pentyl Moieties

Functional Group Bond Dissociation Energy (BDE, kJ/mol) Reactivity with Serum Proteins
Nitroso (–NO) 240–260 (highly labile) High interaction
Ether (–O–) 310–330 (stable) Low interaction

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